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Introduction
Zearalenone (ZEN) is an estrogenic mycotoxin produced by various Fusarium fungi species

that commonly contaminate cereal crops like maize, barley, wheat, and rice.[1][2] Due to its

structural similarity to estrogen, zearalenone and its metabolites can cause a range of

estrogenic effects in animals and humans, including infertility and breeding problems, with

swine being particularly susceptible.[1][3] Given the widespread potential for contamination in

the food and feed supply chain, rapid, cost-effective, and reliable screening methods are

essential. This document details the application and protocol for a competitive Enzyme-Linked

Immunosorbent Assay (ELISA) kit designed for the quantitative detection of zearalenone in

various sample matrices.[1][4]

Principle of the Assay
The zearalenone ELISA is a competitive enzyme immunoassay.[3] The microtiter wells are pre-

coated with antibodies specific to zearalenone. During the assay, zearalenone present in the

sample competes with a fixed amount of enzyme-labeled zearalenone (e.g., Zearalenone-HRP

conjugate) for the limited binding sites on the antibodies.[5][6] After an incubation period,

unbound components are washed away. A chromogenic substrate is then added, which reacts

with the enzyme conjugate bound to the antibody, developing a color.[3][6] The intensity of the

color is inversely proportional to the concentration of zearalenone in the sample; a darker color

indicates a lower concentration of zearalenone, and a lighter color indicates a higher
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concentration.[5][6] The optical density is measured at 450 nm, and the concentration is

determined by comparison with a standard curve.[1]

Principle of Competitive ELISA for Zearalenone

Antibody-Coated Well

Sample & Reagents Added

Competitive Binding

Detection

Anti-ZEN Antibody

Low ZEN in Sample:
More ZEN-HRP binds.

=> Strong Signal

High ZEN in Sample:
Less ZEN-HRP binds.

=> Weak Signal

Zearalenone
(from sample)

Competes for
binding sites

Zearalenone-HRP
(Enzyme Conjugate)

Add Substrate

Color Development

Read OD at 450nm

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 14 Tech Support

https://www.benchchem.com/pdf/Comparative_Guide_to_Zearalenone_ELISA_Kits_Cross_Reactivity_with_and_Zearalenol.pdf
https://www.sigmaaldrich.cn/deepweb/assets/sigmaaldrich/product/documents/374/372/se120016bul.pdf
https://www.hygiena.com/documents/76696/helica-zearalenone-low-matrix-elisa-kit-product-instructions.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1233230?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Competitive binding between sample zearalenone and enzyme conjugate.

Experimental Protocols
Required Materials
Kit Components:

96-well microtiter plate coated with anti-zearalenone antibody

Zearalenone standards (e.g., 0, 0.1, 0.3, 0.6, 1.2, 4.0 ng/mL)[1]

Zearalenone-HRP conjugate solution

Antibody solution (if separate)

Sample diluent/assay buffer[6]

Wash buffer concentrate (e.g., 10x PBS-Tween)

Substrate solution (e.g., TMB)[3]

Stop solution (e.g., 2M H₂SO₄ or 3N NaOH)[7]

Materials Not Provided:

Microplate reader with a 450 nm filter[1]

Pipettes and pipette tips

Blender or grinder

Centrifuge

Vortex mixer

Methanol (reagent grade)[1]
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Distilled or deionized water

Filter paper[6]

Absorbent towels

Reagent Preparation
Wash Buffer: Dilute the concentrated wash buffer with distilled or deionized water to the

required volume (e.g., 1:10 dilution).

Standards and Reagents: Allow all kit components to reach room temperature (19-27°C)

before use.[6]

Sample Extracts: Prepare samples as described in the following section.

Sample Preparation
Accurate sample preparation is critical for reliable results. The general workflow involves

extraction, filtration/centrifugation, and dilution.
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General Sample Preparation Workflow
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Caption: Workflow for preparing samples for zearalenone analysis.
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a) Cereals (Maize, Wheat, Barley), Feed, and Bread:[1][6]

Obtain a representative sample and grind it to the consistency of fine coffee (e.g., 95%

passes through a 20-mesh screen).[1]

Weigh 20 g of the ground sample into a blender or sealable container.

Add 100 mL of 70% methanol solution (70 mL methanol + 30 mL distilled water). This

maintains a 1:5 (w/v) sample-to-solvent ratio.[6]

Blend or shake vigorously for a minimum of 3 minutes.[1]

Allow the particulate matter to settle, then filter the extract through Whatman #1 filter paper

or centrifuge to clarify.[6]

The clear filtrate is then diluted for the assay as specified by the kit manufacturer.

b) Milk and Milk Powder:[3]

For milk powder, reconstitute 12 g of powder in 88 mL of distilled water.

For liquid milk, use the homogenized sample directly.

Pipette 100 µL of the milk sample into a clean tube.

Add 400 µL of dilution buffer and vortex to mix.

Use 50 µL of this solution in the ELISA.[3]

c) Serum/Plasma:[3]

Ensure samples are clear. If turbid, centrifuge at 2000 x g for 10 minutes.[3]

Dilute 50 µL of the clear serum or plasma with 450 µL of dilution buffer.

Vortex the mixture.

Use 50 µL of this diluted solution in the ELISA.[3]
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Assay Procedure
Dispense 200 µL of the sample diluent into mixing wells for each standard and sample.[6]

Add 100 µL of each standard and prepared sample extract into the appropriate mixing wells.

Mix by pipetting up and down.[6]

Transfer 100 µL from each mixing well to the corresponding antibody-coated microtiter wells.

Incubate for 10 minutes at room temperature.[1]

Decant the contents of the wells and wash each well 3-5 times with diluted wash buffer. Tap

the plate on an absorbent towel to remove residual liquid.[1][3]

Add 100 µL of the Zearalenone-HRP conjugate to each well. Incubate for 10 minutes at room

temperature, avoiding direct light.[1]

Repeat the wash step (Step 4).

Add 100 µL of the substrate solution to each well. Incubate for 10-30 minutes at room

temperature in the dark.[1][3]

Add 100 µL of stop solution to each well to terminate the reaction. The color will change from

blue to yellow.[6]

Read the optical density (OD) at 450 nm using a microplate reader within 15 minutes of

adding the stop solution.[1]
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ELISA Assay Workflow
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Caption: Step-by-step protocol for the zearalenone competitive ELISA.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 14 Tech Support

https://www.benchchem.com/product/b1233230?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1233230?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis and Interpretation
Calculation of Results

Calculate the average OD for each set of standards and samples.

Calculate the percentage of binding (%B/B₀) for each standard and sample using the

following formula: %B/B₀ = (Average OD of Standard or Sample / Average OD of Zero

Standard (0 ng/mL)) x 100[1]

Standard Curve
Plot the %B/B₀ values (Y-axis) against the corresponding zearalenone concentrations (X-

axis) on a semi-logarithmic scale.[5]

A four-parameter logistic (4PL) curve fit is typically used to generate the standard curve.[5]

Determine the concentration of zearalenone in the samples by interpolating their %B/B₀

values from the standard curve.[1]

Remember to multiply the result by any dilution factors used during sample preparation to

obtain the final concentration in the original sample.
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Data Analysis Workflow
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Caption: Data analysis steps from raw absorbance to final concentration.
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Application Data & Performance Characteristics
Table 1: Cross-Reactivity of the ELISA
The specificity of the assay is determined by its cross-reactivity with structurally related

mycotoxins. The following table summarizes typical cross-reactivity profiles.

Compound
Manufacturer A Cross-
Reactivity (%)[1]

Manufacturer B Cross-
Reactivity (%)[5]

Zearalenone 100 100

α-Zearalenol (α-ZOL) 7 73

β-Zearalenol (β-ZOL) 80 23

α-Zearalanol (Zeranol) 6 36

β-Zearalanol (Taleranol) 9 15

Zearalanone (ZAN) 5 63

Note: Cross-reactivity can vary significantly between different kits and antibody lots. Refer to

the specific kit's manual for precise values.

Table 2: Recovery Rates in Spiked Samples
Recovery studies are performed to assess the accuracy of the method and the efficiency of the

extraction procedure in various matrices.
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Matrix Spiking Level (ppb) Average Recovery (%)

Feed 500 81.5[1]

Feed 150 97.9[1]

Feed 60 117.8[1]

Corn 273 88.8[1]

Corn 121 102.1[1]

Wheat Not Specified 92.46–105.48[8]

Table 3: Assay Sensitivity
Sensitivity is defined by the limit of detection (LOD) and the IC₅₀ value (the concentration that

causes 50% inhibition).

Parameter Reported Value Source

IC₅₀ 0.85 ± 0.04 µg/L (ppb) [9]

IC₅₀ 0.37 ng/mL (ppb) [8]

IC₅₀ (for Zeranol) 0.103 ng/mL (ppb) [10]

LOD (IC₁₅) 0.22 ± 0.08 µg/L (ppb) [9]

LOD 0.04 ng/mL (ppb) [8]

LLOQ (Serum) 0.15 ng/mL (ppb) [7]

LOD: Limit of Detection; LLOQ: Lower Limit of Quantitation; IC₅₀: Half-maximal inhibitory

concentration. Values can vary based on matrix and specific protocol.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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